molecular formula C6H6FNO B144278 2-Fluoro-3-(hydroxymethyl)pyridine CAS No. 131747-55-2

2-Fluoro-3-(hydroxymethyl)pyridine

Cat. No.: B144278
CAS No.: 131747-55-2
M. Wt: 127.12 g/mol
InChI Key: CMAIZPVYDZEAJD-UHFFFAOYSA-N
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Description

2-Fluoro-3-(hydroxymethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO This compound is of interest due to its unique chemical properties imparted by the presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent in organic synthesis , suggesting that its targets could be various organic compounds undergoing chemical reactions.

Mode of Action

2-Fluoro-3-(hydroxymethyl)pyridine likely interacts with its targets through chemical reactions. For instance, it may participate in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. For instance, in Suzuki–Miyaura coupling reactions, it could contribute to the formation of new carbon–carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(hydroxymethyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a hydroxymethyl group. One common method is the fluorination of 3-(hydroxymethyl)pyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-(hydroxymethyl)pyridine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of the fluorine atom. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(hydroxymethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 2-fluoro-3-(methyl)pyridine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-Fluoro-3-formylpyridine or 2-Fluoro-3-carboxypyridine.

    Reduction: 2-Fluoro-3-(methyl)pyridine.

    Substitution: 2-(N-substituted)-3-(hydroxymethyl)pyridine derivatives.

Scientific Research Applications

2-Fluoro-3-(hydroxymethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: It serves as a precursor for the synthesis of fluorinated polymers and materials with unique properties such as increased thermal stability and resistance to degradation.

    Biological Studies: The compound is employed in studies investigating the effects of fluorine substitution on the biological activity and metabolic stability of pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methylpyridine: Lacks the hydroxymethyl group, which can affect its reactivity and applications.

    3-Fluoro-2-(hydroxymethyl)pyridine: The position of the fluorine and hydroxymethyl groups is reversed, leading to different chemical properties and reactivity.

    2-Chloro-3-(hydroxymethyl)pyridine: The chlorine atom can impart different electronic effects compared to fluorine, influencing the compound’s behavior in chemical reactions.

Uniqueness

2-Fluoro-3-(hydroxymethyl)pyridine is unique due to the synergistic effects of the fluorine and hydroxymethyl groups on the pyridine ring. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxymethyl group provides additional functionalization possibilities. This combination makes it a valuable compound for various applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

(2-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAIZPVYDZEAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563703
Record name (2-Fluoropyridin-3-yl)methanol
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-55-2
Record name 2-Fluoro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-55-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoropyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(hydroxymethyl)pyridine
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Synthesis routes and methods I

Procedure details

Thionyl chloride (0.43 mL, 5.87 mmol) was added to a slurry of 2-fluoronicotinic acid (9, 0.69 g, 4.89 mmol) and N,N-dimethylformamide (0.1 mL, catalytic amount) in benzene (60 mL) at room temperature under nitrogen, after which the mixture was heated at reflux for 3 h. The solvent was removed under reduced pressure to provide an amber oil that was dissolved in 1,4-dioxane (40 mL) under nitrogen. The solution was treated with sodium borohydride (0.38 g, 10.0 mmol) and the mixture was stirred at room temperature for 24 h. The suspension was diluted with saturated NaHCO3 solution (200 mL) and extracted with diethyl ether (3×200 mL). The combined organic extracts were dried over Na2SO4, filtered and the solvents were removed under reduced pressure to provide the title compound: 1H NMR (300 MHz) 8.13 (d, J=3.7 Hz, 1H), 7.93-7.88 (m, 1H), 7.24-7.19 (m, 1H), 4.78 (s, 2H), 2.14 (bs, 1H) ppm.
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0.43 mL
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0.69 g
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0.1 mL
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60 mL
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0.38 g
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40 mL
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200 mL
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Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask, 2-fluoropyridine-3-carbaldehyde (2.5 g, 20 mmol) was dissolved in anhydrous ethanol (20 mL). The solution was cooled to 0° C. under nitrogen. NaBH4 (1.5 g, 40 mmol) was added in one portion. The mixture was stirred at room temperature for 2 hours and quenched by addition of water (5 mL). Na2SO4 (20 g) was added. After 10 minutes, the mixture was filtered. The filtrate was evaporated to provide (2-fluoropyridin-3-yl)methanol.
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2.5 g
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20 mL
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1.5 g
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(hydroxymethyl)pyridine
Reactant of Route 2
2-Fluoro-3-(hydroxymethyl)pyridine
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2-Fluoro-3-(hydroxymethyl)pyridine
Reactant of Route 4
2-Fluoro-3-(hydroxymethyl)pyridine
Reactant of Route 5
2-Fluoro-3-(hydroxymethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-(hydroxymethyl)pyridine

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